molecular formula C13H18ClN3O2 B1342953 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride CAS No. 1236260-53-9

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride

Cat. No. B1342953
M. Wt: 283.75 g/mol
InChI Key: CRYQMPLAIRDGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride” is a chemical compound with the molecular formula C13H18ClN3O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular weight of “4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride” is 283.75 g/mol. The InChI code for a similar compound, 4-(2-aminophenyl)-2-piperazinone, is 1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14) .

Scientific Research Applications

Synthesis and Characterization

Piperazine derivatives, including those similar to 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride, are frequently synthesized for their potential applications in medicinal chemistry. For instance, Marvanová et al. (2016) detailed the synthesis and characterization of new arylpiperazin-1-yl-hydroxypropyl propoxybenzoates as potential dual antihypertensive agents, highlighting the versatility of piperazine derivatives in drug synthesis (Marvanová et al., 2016). Similarly, the synthesis and antimicrobial activities of novel triazole derivatives, incorporating piperazine moieties, were investigated by Bektaş et al. (2007), demonstrating the compound's potential in developing new antimicrobial agents (Bektaş et al., 2007).

Potential Biological Activities

The exploration of biological activities is a significant area of research for piperazine derivatives. Research by Kumar et al. (2017) into novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed promising antidepressant and antianxiety activities, illustrating the therapeutic potential of these compounds (Kumar et al., 2017). Furthermore, the synthesis and biological evaluation of substituted piperazines as ligands for melanocortin receptors by Mutulis et al. (2004) reveal the role of piperazine derivatives in targeting specific receptors, which is crucial for the development of targeted therapies (Mutulis et al., 2004).

Applications in Drug Development

The role of piperazine derivatives in drug development is further exemplified by the synthesis of compounds with vasodilation properties, as reported by Girgis et al. (2008), indicating the potential of such derivatives in treating cardiovascular diseases (Girgis et al., 2008). Additionally, the improved synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine by Ramesh et al. (2006), a key intermediate for the antihypertensive drug Doxazosin, showcases the critical role of piperazine derivatives in the synthesis of clinically important drugs (Ramesh et al., 2006).

properties

IUPAC Name

4-(2-amino-3-phenylpropanoyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c14-11(8-10-4-2-1-3-5-10)13(18)16-7-6-15-12(17)9-16;/h1-5,11H,6-9,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYQMPLAIRDGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride

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